molecular formula C17H18N6O B2632303 1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2097893-78-0

1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2632303
CAS No.: 2097893-78-0
M. Wt: 322.372
InChI Key: CBPFHGXBLMQNIV-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a fused tetrahydroimidazo[1,2-a]pyridine core linked to a phenyl ring and a 1,2,3-triazole-4-carboxamide group. The tetrahydroimidazo[1,2-a]pyridine scaffold is notable for its presence in bioactive molecules, particularly in kinase inhibitors and central nervous system (CNS) therapeutics . The 1,2,3-triazole moiety enhances metabolic stability and facilitates hydrogen bonding, making it a common pharmacophore in drug design .

Properties

IUPAC Name

1-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22-10-15(20-21-22)17(24)19-13-7-3-2-6-12(13)14-11-23-9-5-4-8-16(23)18-14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPFHGXBLMQNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and exhibits a complex structure that contributes to its biological activity. This article reviews the biological properties and potential therapeutic applications of this compound, supported by various studies and findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C16H19N5O\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}

Key properties include:

  • Molecular weight : 299.36 g/mol
  • LogP : Indicates moderate lipophilicity.
  • Hydrogen bond donors/acceptors : Important for biological interactions.

Anticancer Properties

Research has indicated that compounds containing the imidazo[1,2-a]pyridine moiety demonstrate significant anticancer activity. For instance, derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study highlighted that imidazopyridine derivatives exhibit selective inhibition against various cancer cell lines, suggesting that the target compound may share similar mechanisms of action .

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-715Kinase inhibition
Compound BA54920Apoptosis induction
Target CompoundHeLaTBDTBD

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. A study focusing on related compounds found that they exhibited antifungal activity against a range of pathogens. The target compound may also possess similar effects due to structural similarities .

Anti-inflammatory Effects

Triazoles are known for their anti-inflammatory properties. The target compound's potential to inhibit inflammatory pathways could be explored further. Studies have shown that related compounds can reduce cytokine production in vitro .

Case Studies and Research Findings

  • Anticancer Activity Study : In vivo studies demonstrated that triazole derivatives could significantly reduce tumor size in mice models when administered at specific dosages. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells .
  • Antimicrobial Efficacy : A series of derivatives were synthesized and tested against common fungal pathogens. The results indicated a promising antifungal profile with minimum inhibitory concentrations (MIC) lower than established antifungal agents .
  • Inflammation Model : In a model of acute inflammation, the compound showed a reduction in edema formation compared to control groups, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure features a triazole moiety, which is known for its diverse biological activities. Triazoles are often found in pharmaceuticals due to their antifungal, antibacterial, and anticancer properties.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit tumor growth in various cancer models. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antifungal and Antibacterial Properties

The presence of the triazole ring enhances the compound's ability to disrupt fungal cell membranes and inhibit bacterial growth. This makes it a candidate for developing new antifungal agents to combat resistant strains of fungi and bacteria .

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. The tetrahydroimidazo[1,2-a]pyridine component may contribute to these effects by modulating neurotransmitter systems and reducing oxidative stress .

Agricultural Applications

The compound's biological activity extends to agricultural applications as well.

Pesticidal Properties

Research indicates that triazole derivatives can serve as effective pesticides. Their ability to inhibit fungal pathogens makes them suitable for protecting crops from diseases caused by fungi . The unique structure of this compound may enhance its efficacy compared to traditional fungicides.

Plant Growth Regulation

Some studies suggest that triazole compounds can act as plant growth regulators. They may influence plant hormone levels and promote growth under stress conditions . This application could be particularly beneficial in enhancing crop yields in challenging environments.

Materials Science Applications

The unique properties of this compound also lend themselves to materials science.

Synthesis of Novel Polymers

Triazoles are known for their ability to participate in click chemistry reactions. This characteristic allows for the synthesis of novel polymers with tailored properties for use in coatings and adhesives . The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

Photovoltaic Applications

Recent advancements suggest that triazole-containing compounds may be utilized in organic photovoltaic devices due to their electronic properties. The incorporation of this compound could improve charge transport and overall efficiency in solar cells .

Comparison with Similar Compounds

N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)

  • Structure: Contains a non-saturated imidazo[1,2-a]pyridine core with a pyridyl substituent at position 6 and a carboxamide group at position 2 .
  • Key Differences :
    • Lack of tetrahydro saturation reduces conformational rigidity compared to the target compound.
    • Pyridyl substituent may alter electronic properties and binding affinity to targets like kinases.
  • Synthesis : Prepared via coupling reactions using palladium catalysts, similar to methods in .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

  • Structure : Features a tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl groups .
  • Key Differences: Ester groups (vs. carboxamide in the target) reduce solubility and metabolic stability.
  • Physicochemical Data: Property Compound 1l Target Compound Molecular Weight 532.5 g/mol ~408.4 g/mol* Melting Point 243–245°C Not Reported Yield 51% Not Reported *Estimated based on molecular formula.

Functional Group Variations

2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (Compound 24)

  • Structure : Substituted with an amine at position 8 and phenethyl/methoxyphenyl groups .
  • Methoxy groups may improve CNS penetration compared to the target’s triazole-carboxamide.
  • Pharmacological Data: Property Compound 24 Target Compound HPLC Purity 99% Not Reported Synthetic Yield Moderate Likely Lower* *Inference based on multi-step synthesis of similar compounds .

N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Structure : Pyrazolo[3,4-b]pyridine core with carboxamide and pyrazole substituents .
  • Ethyl-methyl pyrazole substituent may confer selectivity for specific enzymatic pockets.

Challenges :

  • Steric hindrance from the phenyl-triazole group may reduce coupling efficiency.
  • Purification of the final product requires advanced chromatography due to polar functional groups.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can its structural complexity be addressed?

The compound's synthesis typically involves multi-step strategies:

  • Imidazo[1,2-a]pyridine Core Formation : One-pot reactions using aldehydes and amines under acidic conditions (e.g., acetic acid) to construct the tetrahydroimidazo[1,2-a]pyridine moiety. This method ensures regioselectivity by controlling reagent stoichiometry and reaction temperature (0–5°C to 50–55°C) .
  • Triazole-Carboxamide Integration : Coupling the imidazo[1,2-a]pyridine intermediate with a triazole-carboxamide group via amidation or click chemistry. For example, outlines a condensation approach using isocyanides and azides .
  • Key Steps : Intermediate purification via solvent removal (e.g., acetic acid under reduced pressure) and crystallization using solvents like water/hexane mixtures .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

A combination of analytical methods is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.04–8.10 ppm) and carbon backbone (e.g., carbonyl carbons at ~δ 165–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight accuracy (e.g., observed vs. calculated m/z within 3 ppm error) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹) .
  • Melting Point Analysis : Confirms purity (e.g., sharp melting range of 137.9–141.5°C for related intermediates) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardized Protocols : Follow stepwise procedures with precise temperature control (e.g., cooling to 0–5°C before reagent addition) and reaction times (3–4 hours at 50–55°C) .
  • Purification : Use silica gel chromatography or recrystallization (e.g., from ethanol/water) to isolate intermediates. achieved 91.6% yield after filtration and drying .
  • Analytical Cross-Check : Compare spectral data (NMR, HRMS) with literature values for analogous compounds .

Advanced Research Questions

Q. What experimental design strategies can optimize reaction yields for this compound?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, catalyst loading, and solvent polarity. For example, used statistical modeling to optimize flow chemistry conditions, improving yield by 20% .
  • Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., imidazo[1,2-a]pyridine ring closure).
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation steps, as they enhance solubility of aromatic intermediates .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Multi-Technique Validation : Cross-reference NMR assignments with HSQC (heteronuclear single-quantum coherence) and COSY (correlation spectroscopy) to resolve overlapping signals .
  • Computational Modeling : Use DFT (Density Functional Theory) to predict 13C NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Introduce deuterated reagents to track protonation sites in complex spectra .

Q. What are the mechanistic insights into regioselectivity during imidazo[1,2-a]pyridine formation?

  • Electrophilic Aromatic Substitution : The reaction favors substitution at the para position of the phenyl ring due to electron-donating groups (e.g., methyl) stabilizing the transition state .
  • Acid Catalysis : Acetic acid protonates the aldehyde, enhancing electrophilicity and directing cyclization to form the imidazo[1,2-a]pyridine core .
  • Steric Effects : Bulky substituents on the amine component can hinder undesired side reactions, improving regioselectivity .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in further derivatization?

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups (e.g., in ) deactivate the ring, slowing electrophilic substitution but enhancing stability during purification .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups increase electron density, facilitating nucleophilic attacks (e.g., amidation) at the triazole-carboxamide site .
  • Steric Hindrance : Ortho-substituents on the phenyl ring may reduce coupling efficiency in cross-coupling reactions .

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